molecular formula C21H19ClN4O3S B2532516 N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251545-72-8

N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No. B2532516
CAS RN: 1251545-72-8
M. Wt: 442.92
InChI Key: FWCOVNXLVKFADW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule featuring a core structure of a pyrido[2,3-e][1,2,4]thiadiazine ring system. This structure is characterized by the presence of a 1,1-dioxido group and a p-tolyl substituent, as well as an acetamide linkage to a 2-chlorophenyl moiety. While the specific compound is not directly described in the provided papers, insights into its properties can be inferred from related structures.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the formation of an acetamide linkage between an amine and an acyl chloride or similar acylating agent. For example, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran followed by reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . A similar approach could be hypothesized for the target compound, with appropriate modifications to the starting materials to account for the unique substituents present in its structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonding and other non-covalent interactions that influence the overall conformation and crystal packing. For instance, the crystal structures of related compounds show a variety of interactions such as N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Cl⋯π(arene) and C—H⋯π(arene) interactions . These interactions are crucial in determining the three-dimensional arrangement of the molecules in the solid state.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide functional group. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of other functional groups in the molecule, such as chloro substituents, can facilitate electrophilic substitution reactions or serve as leaving groups in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms, like chlorine, can increase the density and influence the melting and boiling points of the compound. The electronic effects of the substituents can also affect the acidity of the amide hydrogen, potentially altering the compound's solubility and reactivity. The crystal packing and hydrogen bonding patterns observed in related compounds suggest that the target compound may exhibit similar solid-state properties, such as stability and solubility characteristics .

Scientific Research Applications

Synthesis and Potential Applications

Synthetic Pathways and Derivatives : Thiadiazole and its derivatives, including compounds with chlorophenyl groups, have been synthesized through various chemical reactions. These processes often involve reactions with chloroacetyl chloride, hydrazine hydrate, and other reagents to produce a range of compounds with potential biological and chemical applications (Sah et al., 2014).

Antimicrobial Agents : Compounds synthesized from thiadiazole derivatives have shown moderate antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests a potential application in the development of new antimicrobial agents (Sah et al., 2014).

Antioxidant and Corrosion Inhibition : Some thiadiazole derivatives are investigated for their antioxidant properties and their potential as corrosion inhibitors for metals. This dual functionality indicates their utility in industrial applications, particularly in enhancing the longevity and performance of materials (Kaya et al., 2016).

Anticancer Activities : Research into thiadiazole derivatives has also explored their potential as anticancer agents. Some compounds have shown significant activity against cancer cell lines, hinting at the possibility of developing new therapeutic agents from thiadiazole-based structures (Ekrek et al., 2022).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-15-8-10-16(11-9-15)26-14-25(30(28,29)19-7-4-12-23-21(19)26)13-20(27)24-18-6-3-2-5-17(18)22/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCOVNXLVKFADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

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